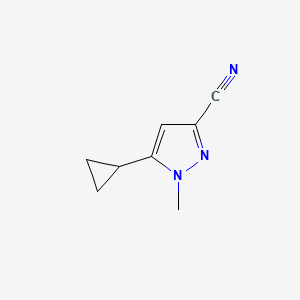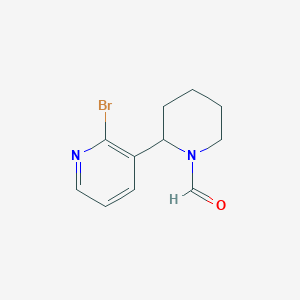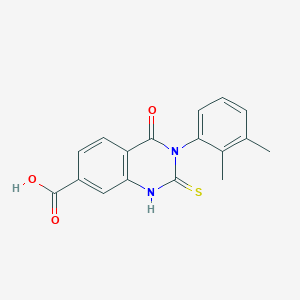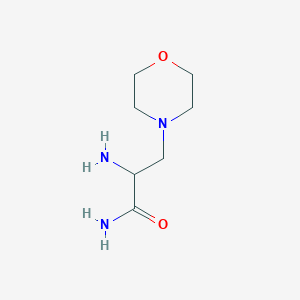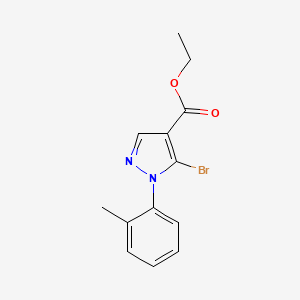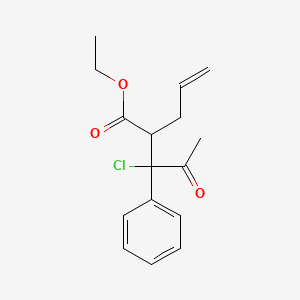
A-acetyl-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-acetyl-4-chloro- is a chemical compound with the molecular formula C2H2Cl2OThis compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A-acetyl-4-chloro- can be synthesized through the chlorination of acetyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure safety and yield .
Industrial Production Methods
In industrial settings, A-acetyl-4-chloro- is produced by the chlorination of acetyl chloride in large reactors. The process involves the continuous feeding of acetyl chloride and chlorine gas into the reactor, with the reaction mixture being cooled to maintain the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
A-acetyl-4-chloro- undergoes various types of chemical reactions, including:
Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: It reacts with water to form chloroacetic acid and hydrochloric acid.
Reduction: It can be reduced to form chloroethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and alcohols, with the reaction typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: The reaction with water is usually carried out at room temperature, but can be accelerated by heating.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Amides and esters are the major products formed.
Hydrolysis: Chloroacetic acid and hydrochloric acid are the major products.
Reduction: Chloroethanol is the major product formed.
Applications De Recherche Scientifique
A-acetyl-4-chloro- has several scientific research applications, including:
Organic synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological research: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industrial applications: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of A-acetyl-4-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.
Comparaison Avec Des Composés Similaires
A-acetyl-4-chloro- can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds are acylating agents, A-acetyl-4-chloro- is unique due to the presence of the chlorine atom, which increases its reactivity and allows for the formation of chloro-substituted products . Similar compounds include:
Acetyl chloride: Lacks the chlorine atom, making it less reactive.
Benzoyl chloride: Contains a benzene ring, making it less reactive but more stable.
Propriétés
Formule moléculaire |
C16H19ClO3 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
ethyl 2-(1-chloro-2-oxo-1-phenylpropyl)pent-4-enoate |
InChI |
InChI=1S/C16H19ClO3/c1-4-9-14(15(19)20-5-2)16(17,12(3)18)13-10-7-6-8-11-13/h4,6-8,10-11,14H,1,5,9H2,2-3H3 |
Clé InChI |
XCJPLCVKTUGBSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)C(C1=CC=CC=C1)(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


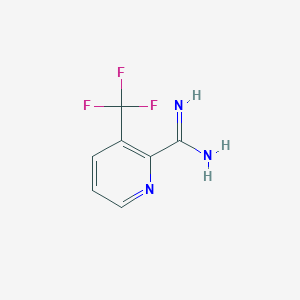
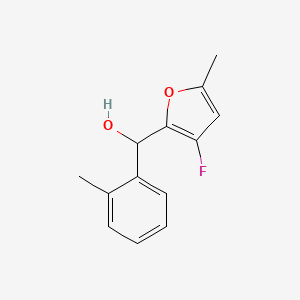
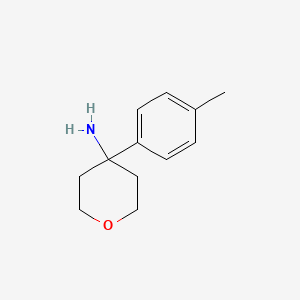
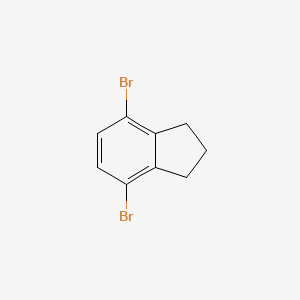
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)

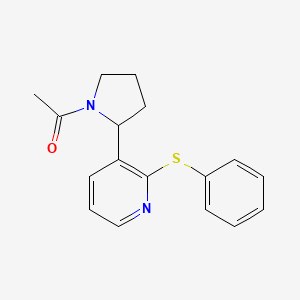
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
